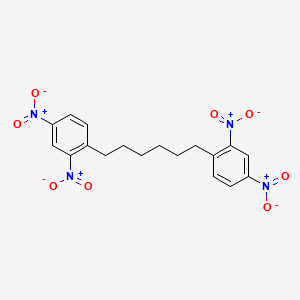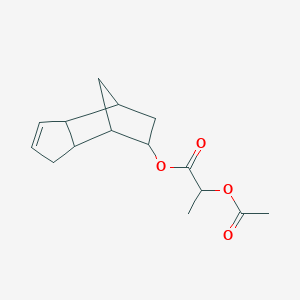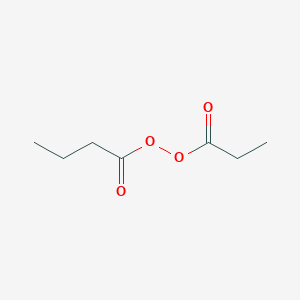
1,6-Di-(2,4-dinitro-phenyl)-hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Di-(2,4-dinitro-phenyl)-hexane is an organic compound characterized by the presence of two 2,4-dinitrophenyl groups attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Di-(2,4-dinitro-phenyl)-hexane typically involves the reaction of hexane with 2,4-dinitrophenyl derivatives under controlled conditions. One common method involves the use of 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts in a cyclocondensation reaction with rigid, electron-rich aromatic diamines . The reaction is carried out in a mixture of ethanol and water, with the reaction mixture being heated to reflux and stirred vigorously for several days .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Di-(2,4-dinitro-phenyl)-hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1,6-Di-(2,4-dinitro-phenyl)-hexane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,6-Di-(2,4-dinitro-phenyl)-hexane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, including redox reactions and nucleophilic substitutions. The compound’s effects are mediated by its ability to undergo these reactions under specific conditions, influencing the pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1′-Bis(2,4-dinitrophenyl)-4,4′-bipyridinium: A related compound with similar structural features and chemical properties.
2,4-Dinitrophenylhydrazine: Another compound containing the 2,4-dinitrophenyl group, commonly used in analytical chemistry.
2,4-Dinitrophenol: A simpler compound with two nitro groups on a phenyl ring, known for its use as a herbicide and in biochemical research.
Uniqueness
1,6-Di-(2,4-dinitro-phenyl)-hexane is unique due to its hexane backbone, which provides distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
6279-98-7 |
|---|---|
Formule moléculaire |
C18H18N4O8 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
1-[6-(2,4-dinitrophenyl)hexyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C18H18N4O8/c23-19(24)15-9-7-13(17(11-15)21(27)28)5-3-1-2-4-6-14-8-10-16(20(25)26)12-18(14)22(29)30/h7-12H,1-6H2 |
Clé InChI |
PQJHKEMRVXUDLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCCCCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)
![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)





![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)




